4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester, also known by its CAS number 73781-88-1, is a heterocyclic compound characterized by a pyrimidine ring substituted with both methylthio and phenylthio groups. The molecular formula of this compound is , indicating the presence of two sulfur atoms, which contribute to its unique chemical properties. The compound typically appears as a pale yellow liquid with a melting point between 38-40 °C and a predicted boiling point of approximately 313.5 °C .
The chemical reactivity of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester can be attributed to its functional groups. The carboxylic acid moiety allows for esterification and nucleophilic substitution reactions. The presence of the methylthio and phenylthio groups can facilitate electrophilic aromatic substitution reactions. For instance, the compound can undergo hydrogenation in the presence of palladium on carbon as a catalyst to yield various derivatives .
The synthesis of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester can be accomplished via several methods:
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity. It could serve as a precursor in the synthesis of pharmaceuticals or agrochemicals, particularly those targeting microbial infections or inflammatory conditions.
Interaction studies involving this compound would typically focus on its binding affinity to various biological targets. Preliminary studies could assess its interaction with enzymes or receptors through techniques such as molecular docking or binding assays. Investigating these interactions can provide insights into its pharmacological potential.
Several compounds share structural similarities with 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | Contains a chlorine substituent instead of phenylthio | |
| Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate | Features a cyclopentylamino group | |
| Ethyl 5-pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)- | Contains an amino group and ethylthio substituent |
These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activity.